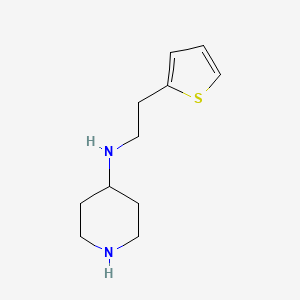

N-(2-(thiophen-2-yl)ethyl)piperidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-thiophen-2-ylethyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2S/c1-2-11(14-9-1)5-8-13-10-3-6-12-7-4-10/h1-2,9-10,12-13H,3-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLBXFTNDAFZXEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NCCC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(thiophen-2-yl)ethyl)piperidin-4-amine can be achieved through a multi-step process. One common method involves the reaction of aniline with methylene chloride in the presence of acetic acid . The reaction conditions typically involve cooling the reaction mixture in an ice bath to control the exothermic reaction.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the synthetic routes to achieve high yields and purity. The use of efficient catalysts and controlled reaction conditions are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(2-(thiophen-2-yl)ethyl)piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophene ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives .

Scientific Research Applications

N-(2-(thiophen-2-yl)ethyl)piperidin-4-amine has various scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2-(thiophen-2-yl)ethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Thiophene-Containing Piperidine Derivatives

Several analogs share the thiophene-piperidine scaffold but differ in substituents and biological activity:

*Estimated based on structural complexity.

Key Observations :

- The quinolone derivatives (e.g., ) exhibit antibacterial activity, likely due to the combination of thiophene’s hydrophobicity and the quinolone’s DNA gyrase inhibition .

- Indole-containing analogs () target AAA ATPase p97 , a cancer-associated protein, where the indole and bulky piperazine groups enhance binding affinity .

- The simpler thiophene-ethyl-piperidine structure of the target compound lacks the extended aromatic systems (e.g., quinolone, indole) seen in active analogs, suggesting its activity profile may differ.

Piperidin-4-amine Derivatives with Heterocyclic Modifications

Key Observations :

Piperidin-4-amine Derivatives with Aliphatic Substituents

Key Observations :

- Aliphatic substituents (e.g., methoxyethyl, tetramethyl) alter solubility and steric accessibility . For example, the methoxyethyl group in improves water solubility compared to the hydrophobic thiophene-ethyl group in the target compound.

- Bulky substituents (e.g., tetramethylpiperidine in ) may reduce off-target interactions but limit binding to flat aromatic binding pockets.

Biological Activity

N-(2-(thiophen-2-yl)ethyl)piperidin-4-amine (commonly referred to as ANTP) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to explore its biological properties, synthesis, structure-activity relationships, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be described as a piperidine ring substituted with a thiophene moiety. The synthesis typically involves the alkylation of 4-piperidone with 2-(thiophen-2-yl)ethyl methanesulfonate, followed by reductive amination with aniline to yield the desired amine derivative. This method has been optimized for high yield and efficiency, demonstrating yields of up to 90% in various steps of the synthesis process .

Anticancer Properties

Research indicates that compounds related to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of thiophene-linked piperidine compounds demonstrate potent anti-proliferative effects against various cancer cell lines, including HepG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer), with IC50 values often below 25 µM . The structure-activity relationship (SAR) studies suggest that modifications in the thiophene ring and piperidine substituents can enhance bioactivity.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| ANTP | HepG-2 | <25 |

| ANTP | MCF-7 | <25 |

| Doxorubicin | Various | Varies |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. Studies indicate that this compound exhibits moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as some efficacy against Gram-negative strains like Escherichia coli.

The biological activity of this compound is believed to stem from its ability to interact with various cellular pathways. For example, it may inhibit specific kinases involved in cell proliferation and survival, similar to other piperidine derivatives that have shown activity against cancer cell lines .

Case Studies

- In Vitro Studies : A comprehensive study evaluated the anti-proliferative effects of several thiophene derivatives on human cancer cell lines using the MTT assay. The results indicated a clear dose-dependent response, with this compound showing superior activity compared to standard chemotherapeutics like Doxorubicin .

- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of this compound, revealing zones of inhibition ranging from 14 mm to 17 mm against tested bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-(thiophen-2-yl)ethyl)piperidin-4-amine, and how can reaction yields be optimized?

- Methodology : The compound is typically synthesized via alkylation of 4-piperidone with 2-(thiophen-2-yl)ethyl methanesulfonate in the presence of cesium carbonate (Cs₂CO₃), yielding N-[2-(thiophen-2-yl)ethyl]-4-piperidinone. Subsequent reductive amination with sodium triacetoxyborohydride (NaBH(OAc)₃) and acetic acid converts the ketone to the amine .

- Optimization : Using Cs₂CO₃ as a base enhances alkylation efficiency (90% yield reported), while stoichiometric control of NaBH(OAc)₃ ensures high conversion rates during reductive amination (87% yield). Solvent selection (e.g., dichloromethane) and inert atmospheres minimize side reactions .

Q. How does the structural conformation of this compound influence its physicochemical properties?

- Analysis : The thiophene ring and piperidine moiety introduce steric and electronic effects. Intramolecular interactions, such as hydrogen bonding between the amine and adjacent heteroatoms, stabilize specific conformers. Dihedral angles between the piperidine and thiophene rings (e.g., ~12–86°) determine molecular planarity and solubility .

- Tools : X-ray crystallography and DFT calculations (e.g., B3LYP/6-31G*) are used to resolve torsional angles and electron density distributions .

Advanced Research Questions

Q. What strategies resolve contradictions in pharmacological activity data for this compound derivatives?

- Case Study : Discrepancies in opioid receptor binding affinities may arise from stereochemical variations or metabolic instability. For example, β-hydroxythiofentanyl (a structural analog) shows variable µ-opioid receptor activity due to chirality at the hydroxy group .

- Resolution : Enantioselective synthesis and chiral HPLC separation (e.g., using Newcrom R1 columns with acetonitrile/water mobile phases) isolate active stereoisomers. In vitro assays (e.g., cAMP inhibition in CHO-K1 cells) validate receptor interactions .

Q. How can computational methods predict the enzymatic interactions of this compound?

- Approach : Density functional theory (DFT) and molecular docking (e.g., AutoDock Vina) model interactions with cytochrome P450 enzymes or opioid receptors. The thiophene sulfur’s electron-rich nature may facilitate π-π stacking with aromatic residues (e.g., Tyr148 in the µ-opioid receptor) .

- Validation : Compare computed binding energies (ΔG) with experimental IC₅₀ values from radioligand displacement assays .

Methodological Guidance

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- HPLC : Use reverse-phase columns (e.g., Newcrom R1) with acetonitrile/water gradients (0.1% phosphoric acid). Retention time: ~8–10 min. For MS compatibility, replace phosphoric acid with 0.1% formic acid .

- Mass Spectrometry : ESI+ mode detects [M+H]⁺ at m/z 235.2. Fragment ions at m/z 98 (piperidine) and 111 (thiophene ethyl) confirm structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.